6-Chloro-2-hydroxy-3-nitrobenzenesulfonamide
Description
6-Chloro-2-hydroxy-3-nitrobenzenesulfonamide is a benzenesulfonamide derivative characterized by three distinct functional groups:
- Chloro substituent at position 4.
- Hydroxy group at position 2.
- Nitro group at position 3.
Such compounds are typically explored for applications in pharmaceuticals, agrochemicals, or materials science due to their structural versatility .
Properties
IUPAC Name |
6-chloro-2-hydroxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O5S/c7-3-1-2-4(9(11)12)5(10)6(3)15(8,13)14/h1-2,10H,(H2,8,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMZHBQXGORABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Chloro-2-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of 6-chloro-2-hydroxybenzenesulfonamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-2-hydroxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-hydroxy-3-nitrobenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydroxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s effects on cellular pathways can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 6-Chloro-2-hydroxy-3-nitrobenzenesulfonamide with structurally related benzenesulfonamides and heterocyclic analogs. Key differences in substituent positions, functional groups, and properties are highlighted.
2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0)
- Substituents : Chloro (position 2), nitro (position 5), sulfonamide (position 1).
- Similarity Score : 0.57 (structural similarity to target compound) .
- Key Differences :
- Nitro group at position 5 instead of 3.
- Lacks a hydroxy group.
- Implications :
- Reduced hydrogen-bonding capacity compared to the target compound.
- The nitro group at position 5 may enhance electrophilic substitution at position 3 or 4.
4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2)
- Substituents: Chloro (position 6), amino (position 4), two sulfonamide groups (positions 1 and 3).
- Similarity Score : 0.62 .
- Key Differences: Amino group introduces electron-donating effects, contrasting with the nitro group in the target compound. Dual sulfonamide groups increase acidity and solubility in polar solvents.
- Implications: Enhanced solubility in aqueous media compared to the mono-sulfonamide target compound. Potential for cross-linking or chelation in biological systems.
6-Chloro-2-hydroxy-3-nitro-pyridine (from Biopharmacule Catalog)
- Structure : Pyridine ring with chloro (position 6), hydroxy (position 2), and nitro (position 3).
- Key Differences :
- Pyridine ring (aromatic nitrogen at position 1) replaces the benzene ring.
- Increased basicity due to the pyridine nitrogen.
- Implications :
Chlorosulfuron (CAS 76341-69-0)
- Substituents: Chloro (position 2), triazine-aminocarbonyl group (position 1), methoxy and methyl groups on triazine.
- Key Differences :
- Complex triazine moiety replaces the hydroxy and nitro groups.
- Implications :
Research Findings and Implications
- Electronic Effects: The nitro group in this compound deactivates the benzene ring, directing further electrophilic substitution to positions 4 or 5. This contrasts with amino-substituted analogs (e.g., 4-Amino-6-chlorobenzene-1,3-disulfonamide), where electron donation enhances reactivity at ortho/para positions .
- Biological Activity : The hydroxy group in the target compound may improve membrane permeability via hydrogen bonding, a feature absent in 2-Chloro-5-nitrobenzenesulfonamide .
- Synthetic Challenges : Introduction of sulfonamide groups (as in ) often requires harsh conditions (e.g., chlorosulfonic acid), leading to moderate yields (~38%), which is consistent across similar compounds .
Biological Activity
6-Chloro-2-hydroxy-3-nitrobenzenesulfonamide , with the molecular formula C₆H₅ClN₂O₅S and a molecular weight of 252.63 g/mol, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial activity. Its structure allows it to interact with various microbial targets, leading to inhibition of growth and proliferation. The compound's efficacy against different bacterial strains has been documented, highlighting its potential as a lead compound in antibiotic development.
Anticancer Activity
The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit cell proliferation in various cancer types, including breast and prostate cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell survival pathways.
The biological activity of This compound is primarily attributed to its ability to inhibit specific enzymes. For example, it may inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. By binding to the active site of these enzymes, the compound disrupts their function, leading to reduced cellular proliferation and increased apoptosis rates in cancer cells .
Study on Anticancer Efficacy
A notable study investigated the effects of This compound on MDA-MB-231 breast cancer cells. The results showed a significant increase in apoptosis markers when treated with the compound compared to control groups. The study reported a 22-fold increase in annexin V-FITC positivity, indicating enhanced apoptotic activity .
Antimicrobial Activity Assessment
In another study focusing on antimicrobial efficacy, This compound was tested against various bacterial strains. The compound demonstrated a broad spectrum of activity, effectively inhibiting both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains chloro, hydroxy, and nitro groups | Antimicrobial, anticancer |
| 6-Chloro-2-hydroxybenzenesulfonamide | Lacks nitro group | Limited biological activity |
| 2-Hydroxy-3-nitrobenzenesulfonamide | Lacks chloro group | Reduced reactivity |
| 6-Chloro-3-nitrobenzenesulfonamide | Lacks hydroxy group | Different solubility and reactivity |
This table highlights how the presence of specific functional groups in This compound contributes to its unique biological profile compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
